molecular formula C3H6O B056275 (S)-(-)-Propylene oxide CAS No. 16088-62-3

(S)-(-)-Propylene oxide

Cat. No.: B056275
CAS No.: 16088-62-3
M. Wt: 58.08 g/mol
InChI Key: GOOHAUXETOMSMM-VKHMYHEASA-N
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Description

(S)-(-)-Propylene oxide, also known as (S)-(-)-methyloxirane, is a chiral epoxide with the molecular formula C₃H₆O. It is an important intermediate in organic synthesis and is widely used in the production of various chemicals and materials. The compound is characterized by its three-membered ring structure, which includes an oxygen atom bonded to two carbon atoms, creating significant ring strain and making it highly reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-Propylene oxide can be synthesized through several methods, including:

    Asymmetric Epoxidation: This method involves the epoxidation of prochiral alkenes using chiral catalysts. One common approach is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts.

    Microbial Oxidation: Certain microorganisms can selectively oxidize propylene to this compound. This biocatalytic method is environmentally friendly and offers high enantioselectivity.

Industrial Production Methods:

    Chlorohydrin Process: This traditional method involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide.

    Hydroperoxide Process: In this method, propylene is oxidized using an organic hydroperoxide, such as ethylbenzene hydroperoxide, in the presence of a catalyst to produce propylene oxide.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-Propylene oxide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The strained three-membered ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: It can be oxidized to form propylene glycol or other oxidized derivatives.

    Polymerization: It can undergo polymerization to form polyethers, which are used in the production of polyurethanes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include water, alcohols, and amines, which react under mild conditions to open the epoxide ring.

    Oxidizing Agents: Hydrogen peroxide and peracids are commonly used oxidizing agents for converting propylene oxide to its oxidized forms.

Major Products:

    Propylene Glycol: Formed by the hydrolysis of propylene oxide.

    Polyethers: Produced through the polymerization of propylene oxide.

Scientific Research Applications

(S)-(-)-Propylene oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.

    Industry: Utilized in the production of polyurethanes, surfactants, and other industrial chemicals.

Mechanism of Action

The reactivity of (S)-(-)-propylene oxide is primarily due to the ring strain in its three-membered epoxide ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The mechanism typically involves the nucleophilic attack on the less hindered carbon atom, resulting in the formation of a more stable, open-chain product.

Comparison with Similar Compounds

(S)-(-)-Propylene oxide can be compared with other epoxides, such as:

    Ethylene Oxide: A simpler epoxide with a two-membered ring, used primarily in the production of ethylene glycol.

    Butylene Oxide: A larger epoxide with a four-membered ring, used in the production of butylene glycol and other chemicals.

Uniqueness:

    Chirality: Unlike ethylene oxide and butylene oxide, this compound is chiral, making it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

    Reactivity: The three-membered ring structure of this compound imparts higher reactivity compared to larger epoxides, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOHAUXETOMSMM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315142
Record name (2S)-2-Methyloxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-62-3
Record name (2S)-2-Methyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16088-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylene oxide, (S)-(-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Methyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,2-epoxypropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
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Synthesis routes and methods II

Procedure details

Optionally, ink compositions of the present invention can also contain a polyethylene oxide-polypropylene oxide block copolymer. Suitable polymers include tetrafunctional block copolymers derived from the sequential addition of propylene oxide and ethylene oxide to ethylenediamine, such as those of the general formula ##STR13## wherein x, x', x", x'", y, y', y", and y'" are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,650 to about 27,000, the values of x, x', x", and x'" are each such that the polypropylene oxide segments of the compound have a total molecular weight of at least about 250 and preferably from about 500 to about 7,000, and the values of y, y', y", and y'" are each such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, with typical values for x, x', x", and x'" being from 1 to about 127 and typical values for y, y', y", and y'" being from 1 to about 110, such as TETRONIC 904, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 3,900 to about 4,500 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 68 to about 76 (typically from about 17 to about 19 repeating units per chain, with four chains per molecule), total molecular weight from about 6,500 to about 7,500), TETRONIC 704, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 2,500 to about 3,600 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 43 to about 62 (typically from about 13 to about 15 repeating units per chain, with four chains per molecule), total molecular weight from about 4,150 to about 6,000), and TETRONIC 304, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 500 to about 1,900 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 8 to about 32 (typically from about 2 to about 8 repeating units per chain, with four chains per molecule), total molecular weight from about 800 to about 3,200), all commercially available from BASF, Parsippany, N.J. Also suitable are polyethylene oxide-polypropylene oxide-polyethylene oxide triblock copolymers, including those formed by the controlled addition of propylene oxide to the two hydroxyl groups of propylene glycol, followed by addition of ethylene oxide, such as those of the general formula ##STR14## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of y is such that the polypropylene oxide segment of the compound has a molecular weight of at least about 900 and preferably is from about 950 to about 4,000, and the values of x and x' are such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC L35, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 925 to about 1,050 and the ethylene oxide segments make up about 50 percent by weight of the compound (average number of propylene oxide groups per molecule from about 16 to about 18, total molecular weight from about 1,900 to about 2,000), PLURONIC L64, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,700 to about 3,150); PLURONIC L62F, which is a mixture containing about 90 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 20 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,000 to about 2,350) and about 10 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is 1,625 to about 1,875 and the ethylene oxide segments make up about 10 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 1,800 to about 2,100); and PLURONIC P65, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 50 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 3,250 to about 3,750), all commercially available from BASF. Also suitable are polypropylene oxide-polyethylene oxide-polypropylene oxide triblock copolymers, including those formed by the addition of ethylene oxide to ethylene glycol, followed by addition of propylene oxide, such as those of the general formula ##STR15## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of x and x' are such that the polypropylene oxide segments of the compound have a molecular weight of at least about 900 and preferably from about 1000 to about 3,100, and the value of y is such that the polyethylene oxide segment constitutes from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC 10R-5, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide blocks of the compound is about 1,000 and the ethylene oxide segments make up about 50 percent by weight of the compound, commercially available from BASF. Further information regarding the synthesis and structure of the TETRONICS and PLURONICS materials is disclosed in, for example, U.S. Pat. No. 4,062,907, U.S. Pat. No. 5,114,755, U.S. Pat. No. 5,001,165, U.S. Pat. No. 4,536,254, U.S. Pat. No. 4,670,058, U.S. Pat. No. 4,578,150, U.S. Pat. No. 5,078,781, U.S. Pat. No. 5,634,986, U.S. Pat. No. 5,653,970, U.S. Pat. No. 3,337,463, and U.S. Pat. No. 2,979,528, the disclosures of each of which are totally incorporated herein by reference. Also suitable are ethoxylated 2-naphthol polymers, preferably with a molecular weight of from about 20,000 to about 35,000 and more preferably from about 25,000 to about 30,000, such as SOLSPERSE 27,000, an ethoxylated 2-naphthol polymer with a molecular weight of 27,000, commercially available from ICI, Wilmington, Del. Mixtures of two or more polymers can also be employed. The polymer is present in the ink in any desired or effective amount, typically from about 0.01 to about 3 percent by weight of the ink, preferably from about 0.05 to about 2 percent by weight of the ink, and more preferably from about 0.05 to about 0.5 percent by weight of the ink, although the amount can be outside these ranges.
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Name
polypropylene oxide
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polypropylene oxide
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[Compound]
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polyethylene oxide-polypropylene oxide polyethylene oxide
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polypropylene oxide
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polyethylene oxide
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polypropylene oxide
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Synthesis routes and methods III

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
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polyether triol
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Synthesis routes and methods IV

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
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polyisocyanate
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polyisocyanate
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Synthesis routes and methods V

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
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[Compound]
Name
polyethylene glycol mono(meth)acrylate
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[Compound]
Name
polypropylene glycol mono(meth)acrylate
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Name
phenoxyethyl(meth)acrylate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(-)-Propylene oxide
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Customer
Q & A

Q1: What is the molecular formula and weight of (S)-(-)-propylene oxide?

A1: The molecular formula of this compound is C3H6O, and its molecular weight is 58.08 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR analyses have been used to study the structure and stereochemistry of this compound and its polymers. [, , ]
  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD studies provide insights into the absolute configuration and vibrational modes of this compound. [, , ]

Q3: How is this compound used in polymerization reactions?

A3: this compound serves as a monomer in the synthesis of poly(propylene oxide). Catalysts such as organotin-alkyl phosphate condensates are often employed for this polymerization. [, , ]

Q4: What is the role of this compound in chiral templating of surfaces?

A4: Studies show that this compound enantioselectively adsorbs on surfaces modified with chiral molecules like 2-butanol or 2-methylbutanoic acid. This property is attributed to enantiospecific hydrogen-bonding interactions and is being explored for developing enantioselective heterogeneous catalysts. [, , ]

Q5: Can you elaborate on the enantioselective reactions on surfaces modified with this compound?

A5: Research indicates that a Au/Pd(111) surface alloy, when modified with coadsorbed this compound and (R)-2-butanol, displays enantioselectivity. For instance, this compound promotes the formation of (R)-2-butanol with high enantiomeric excess (ee) through enantioselective depletion of the 2-butoxide intermediate. []

Q6: How has computational chemistry been employed to understand this compound's properties?

A6: Computational studies, including Density Functional Theory (DFT) and coupled cluster calculations, have been crucial in:

  • Predicting Vibrational Properties: Accurately calculating the vibrational contributions to the optical rotation of this compound. []
  • Understanding Adsorption Mechanisms: Simulating and analyzing the adsorption of this compound on chirally modified surfaces. []

Q7: How does the chirality of propylene oxide influence its applications?

A7: The (S)-enantiomer of propylene oxide is crucial for synthesizing specific enantiomers of target molecules. For example, it is used in the synthesis of (R,R)-(-)-Pyrenophorin. [] Additionally, its enantiospecific interaction with chiral surfaces makes it valuable for developing enantioselective catalysts and separation techniques.

Q8: Can you provide examples of how this compound is utilized in total synthesis?

A8: this compound serves as a key starting material in the total synthesis of various natural products and pharmaceuticals:

  • (+)-Aspicilin: Synthesized using this compound and D-mannose as starting materials. A domino addition-Wittig olefination enables macrocyclization. []
  • β-zearalenol: this compound, along with methyl 2,4-dihydroxy-6-methylbenzoate, serves as the starting point for the synthesis of this 14-membered resorcylic acid macrolide. Key reactions include Grignard reaction, asymmetric dihydroxylation, Yamaguchi macrolactonization, and ring-closing metathesis. []
  • 7-O-methylnigrosporolide and pestalotioprolide D: Synthesized from (S)-propylene oxide and (S)-benzyl glycidyl ether, employing reactions like acetylide addition, Shiina macrolactonization, Lindlar reduction, Wittig and Still–Gennari olefination, and Jacobsen hydrolytic kinetic resolution. []

Q9: Are there specific examples where the (S)-enantiomer of propylene oxide is crucial for biological activity?

A9: Yes, in the synthesis of a novel antibacterial agent, 2,2-dimethyl-3-(2'-hydroxypropyl)-5-carboxy-1,4-thiazine, only the isomers derived from (S)-propylene oxide exhibited significant activity against S. aureus. []

Q10: What are some other notable applications of this compound in organic synthesis?

A10: this compound is employed in various other synthetic applications, including:

  • Chiral Ligand Synthesis: Reacting this compound with cyclam yields a new chiral ligand, characterized by X-ray analysis, for enantioselective cyclopropanation reactions. []
  • Preparation of Chiral Aminodiols: Reacting this compound with various amines like n-butylamine and (R)- or (S)-1-phenylethylamine yields chiral aminodiols. These aminodiols, when combined with lithium aluminum hydride, create chiral reducing agents capable of enantioselectively reducing prochiral ketones. []

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